2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE
Description
2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with a chloro group
Properties
IUPAC Name |
1-[3-(4-chloropyrazol-1-yl)propanoylamino]-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5OS/c1-8(2)5-13-11(19)16-15-10(18)3-4-17-7-9(12)6-14-17/h6-8H,3-5H2,1-2H3,(H,15,18)(H2,13,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFICWFXSCUIDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NNC(=O)CCN1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloro-1H-pyrazole with a suitable acylating agent to introduce the propanoyl group. This intermediate is then reacted with N-isobutylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites on enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Substituted pyrazoles: Compounds with different substituents on the pyrazole ring can have varying properties and applications .
Uniqueness
2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
